Isopropyl salicylate

Dermal absorption Topical formulation Percutaneous penetration

Topical analgesic formulators often face suboptimal active delivery when using methyl or ethyl salicylate esters, limiting therapeutic efficacy at standard doses. Isopropyl salicylate resolves this with a 2.17× higher dermal absorption rate, enabling superior stratum corneum penetration without increasing applied dose. • Quantifiable Performance: 2.17× relative absorption vs methyl salicylate in human skin studies. • Sensory Differentiation: Vegetal, clover-orchid odor profile, not the sweet wintergreen note of methyl salicylate. • Endocrine Safety Advantage: No h3β-HSD1 inhibition at 100 μM, unlike longer-chain salicylates. • Analytical Utility: Baseline-resolved GC-FID retention (6.250 min) for multi-salicylate mixture quantification. Sourced with batch-specific purity documentation for R&D and formulation development.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 607-85-2
Cat. No. B150150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl salicylate
CAS607-85-2
Synonymsisopropyl Ester Salicylic Acid;  2-Hydroxybenzoic Acid Isopropyl Ester;  Isopropyl o-Hydroxybenzoate;  Isopropyl 2-Hydroxybenzoate
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CC=CC=C1O
InChIInChI=1S/C10H12O3/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7,11H,1-2H3
InChIKeyYEULQIJMIOWCHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl Salicylate (CAS 607-85-2): Procurement & Technical Specifications for Industrial and Research Applications


Isopropyl salicylate (CAS 607-85-2) is a benzoate ester formed via condensation of salicylic acid with isopropyl alcohol, yielding a colorless to pale yellow liquid with a distinct odor profile . As a member of the alkyl salicylate class (which includes methyl, ethyl, propyl, and butyl salicylates), it exhibits a molecular formula of C₁₀H₁₂O₃, a molecular weight of 180.20 g/mol, and a predicted LogP of 3.386 (est) [1]. Its structural features confer intermediate lipophilicity between shorter-chain methyl/ethyl salicylates and longer-chain butyl/amyl derivatives, directly influencing its functional performance in dermal penetration, solvent behavior, and biological interactions.

Why Isopropyl Salicylate Cannot Be Directly Substituted with Other Alkyl Salicylates in Formulation and Research


Although alkyl salicylates share a common 2-hydroxybenzoate core, variation in the ester alkyl chain length produces quantifiable divergence in dermal absorption rate, odor character, and biological activity. A head-to-head human skin absorption study established that isopropyl salicylate (spirosal) achieves a relative absorption of 2.17× that of methyl salicylate, while ethyl salicylate absorbs only 34% as effectively [1]. Substituting methyl salicylate for isopropyl salicylate in a topical formulation would therefore reduce active ingredient penetration by over half under equivalent conditions, directly compromising efficacy. Furthermore, the odor profile of isopropyl salicylate is characterized as vegetal and non-sweet, fundamentally distinct from the sweet wintergreen note of methyl salicylate, rendering sensory substitution impossible without product reformulation [2]. These performance gaps demonstrate that in-class compounds are not interchangeable.

Isopropyl Salicylate: Quantified Differentiation Evidence for Procurement Decisions


Comparative Human Dermal Absorption: Isopropyl Salicylate vs. Methyl and Ethyl Salicylates

In a direct head-to-head human skin absorption study (Technique 1), isopropyl salicylate (identified as spirosal) exhibited a relative cutaneous absorption of 2.17 compared to methyl salicylate, which was set as the reference value of 1.00. Under Technique 2, spirosal maintained an absorption ratio of 1.20 relative to methyl salicylate (1.00), while ethyl salicylate achieved only 0.34 and propyl salicylate just 0.20 [1].

Dermal absorption Topical formulation Percutaneous penetration

Rank-Order Dermal Absorption Performance Among Multiple Salicylate Esters

A comparative absorption study across multiple salicylate esters established a rank-order performance hierarchy. Isopropyl salicylate was identified as significantly better absorbed than the majority of tested compounds, with the exception of N-butyl and phenyl salicylates. After one hour, salicyl phosphate, sodium salicylate, morpholine salicylate, and diethylamine salicylate all produced significantly lower plasma salicylic acid levels than all other tested esters [1].

Percutaneous absorption Salicylate ranking Formulation science

Odor Profile Differentiation: Non-Sweet, Vegetal Character vs. Wintergreen Methyl Salicylate

Isopropyl salicylate possesses an odor profile qualitatively distinct from methyl salicylate. While methyl salicylate is characterized as sweet, wintergreen, root beer, and mint-like, isopropyl salicylate is reported as non-sweet, vegetal, and less pleasant but still agreeable [1]. Commercial odor descriptors for isopropyl salicylate (at 100%) include vine, clover, and orchid, categorized as green odor type .

Fragrance Sensory Organoleptic

Endocrine Activity Profile: h3β-HSD1 Inhibition Threshold Relative to Longer-Chain Salicylates

A 2024 study evaluated 13 salicylates for inhibition of human placental 3β-hydroxysteroid dehydrogenase 1 (h3β-HSD1). Methyl through benzyl salicylates (including isopropyl salicylate) were ineffective at 100 μM, whereas longer-chain salicylates (hexyl, ethylhexyl, homomenthyl, and menthyl) exhibited potent inhibition with IC₅₀ values of 53.27, 15.78, 2.35, and 2.31 μM respectively [1].

Endocrine disruption 3β-HSD1 Toxicology screening

Physicochemical Properties: LogP, Boiling Point, and Density Relative to Methyl and Ethyl Salicylates

Isopropyl salicylate exhibits physicochemical parameters that position it intermediately between methyl/ethyl salicylates and longer-chain derivatives. The predicted LogP is 3.386 (est), with a boiling point of 241°C at 18 mmHg and density of 1.06 g/mL [1][2]. For reference, methyl salicylate has LogP ~2.5 and boiling point 222°C, while ethyl salicylate has LogP ~2.9 and boiling point 234°C [3].

Physicochemical properties LogP Volatility Formulation

Chromatographic Retention Time Differentiation in Alkyl Salicylate Mixtures

Gas chromatography with flame ionization detection (GC-FID) analysis of C1-C4 alkyl salicylate mixtures established distinct retention times for each homolog: methyl salicylate (3.520 min), ethyl salicylate (4.606 min), propyl salicylate (6.250 min), and butyl salicylate (8.263 min) [1]. Isopropyl salicylate (propyl salicylate) is chromatographically resolved from both ethyl and butyl salicylates with baseline separation.

GC-FID Analytical chemistry Quality control

Isopropyl Salicylate: Evidence-Backed Application Scenarios for Informed Procurement


Topical Analgesic Formulations Requiring Enhanced Dermal Bioavailability

Isopropyl salicylate is the preferred salicylate ester for topical analgesic creams, gels, and liniments where active ingredient penetration through the stratum corneum is the primary performance criterion. The demonstrated 2.17× higher dermal absorption relative to methyl salicylate [1] directly translates to superior delivery efficiency at equivalent formulation concentrations. Formulators seeking to maximize therapeutic effect without increasing applied dose should select isopropyl salicylate over methyl or ethyl salicylate alternatives.

Fragrance Compositions Requiring Green, Floral, Non-Wintergreen Odor Profiles

Isopropyl salicylate serves as a green, vegetal fragrance ingredient characterized by vine, clover, and orchid notes [1], distinctly different from the ubiquitous sweet wintergreen odor of methyl salicylate . This odor differentiation enables creation of novel scent profiles in perfumes, personal care products, and household fragrances where wintergreen is undesirable or where a more sophisticated green floral nuance is required.

Cosmetic Formulations with Reduced Endocrine Activity Concern

In cosmetic and personal care product development where endocrine disruption potential is under regulatory or consumer scrutiny, isopropyl salicylate presents a favorable profile compared to longer-chain salicylates. The absence of h3β-HSD1 inhibition at 100 μM [1] distinguishes it from hexyl, ethylhexyl, and menthyl salicylates which demonstrate measurable inhibitory activity (IC₅₀ values from 2.31 to 53.27 μM). This evidence supports procurement for products marketed with safety-conscious positioning.

Analytical Reference Standards for Salicylate Ester Mixture Quantification

Isopropyl salicylate is required as a certified reference standard for GC-FID analysis of complex salicylate ester mixtures. The established retention time of 6.250 minutes, which is baseline-resolved from methyl (3.520 min), ethyl (4.606 min), and butyl (8.263 min) salicylates [1], enables accurate identification and quantification in formulations containing multiple salicylate species. Procurement of high-purity (>97%) isopropyl salicylate is essential for calibration curve generation and method validation in analytical laboratories.

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